STF-31 - 724741-75-7

STF-31

Catalog Number: EVT-285062
CAS Number: 724741-75-7
Molecular Formula: C23H25N3O3S
Molecular Weight: 423.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

STF-31, chemically known as 4-({[(4-Tert-Butylphenyl)sulfonyl]amino}methyl)-N-(Pyridin-3-Yl)benzamide, is a small molecule initially identified as a potential anticancer agent. [] While early studies suggested its action as a glucose transporter 1 (GLUT1) inhibitor, later research revealed its primary mechanism involves the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. [] This discovery has broadened the scope of STF-31's research applications beyond cancer biology, encompassing areas like metabolic regulation, stem cell biology, and disease modeling.

Cancer Research:

  • Targeting the Warburg effect: STF-31 was initially investigated for its potential to exploit the Warburg effect, a metabolic characteristic of many cancer cells characterized by increased glucose uptake and reliance on glycolysis for energy production. []
  • Synthetic lethality in renal cell carcinoma: Studies demonstrated the selective killing of VHL-deficient renal cell carcinoma (RCC) cells by STF-31. [, ] This selectivity arises from the dependence of VHL-deficient RCC cells on GLUT1 for glucose uptake and survival. []
  • Sensitivity in B-lymphoid malignancies: Research revealed that B-cell leukemia and lymphoma cell lines exhibit heightened sensitivity to STF-31 compared to other cancer cell lines, highlighting a potential therapeutic vulnerability in these malignancies. []

Metabolic Studies:

  • Investigating glucose metabolism: STF-31 has been employed as a tool to study the role of GLUT1 and glucose metabolism in various biological processes, including insulin secretion and metabolic coupling in pancreatic islets. []

Stem Cell Biology:

  • Elimination of pluripotent stem cells: STF-31 demonstrated effectiveness in eliminating undifferentiated human pluripotent stem cells (hPSCs) across various culture conditions. [] This application is significant for developing safer hPSC-derived cell therapies by reducing the risk of teratoma formation.

Disease Modeling:

  • Atherosclerosis research: STF-31 has been utilized to study efferocytosis, a process crucial for clearing apoptotic cells, in the context of atherosclerosis. [] This application highlights its utility in understanding disease mechanisms and developing potential therapeutic interventions.

Compound 146

Compound Description: Compound 146 is a structural analog of STF-31 that also exhibits inhibitory activity against Nicotinamide phosphoribosyltransferase (NAMPT). [] It was used alongside STF-31 to profile the sensitivity of 679 cancer cell lines. []

Relevance: The similar activity and structural similarity of Compound 146 to STF-31 were instrumental in identifying NAMPT as the primary target of STF-31. [] Whole-exome sequencing of Compound 146-resistant HCT116 clones revealed a recurrent NAMPT-H191R mutation, providing further evidence for the shared mechanism of action between the two compounds. []

GMX1778

Compound Description: GMX1778 is a known potent and selective inhibitor of NAMPT. [, ] In studies, it significantly affected the proliferation and survival rate of tumor cells, including neuroendocrine tumor (NET) cells. []

Relevance: GMX1778 served as a comparative control to STF-31 in several studies. Like STF-31, GMX1778 demonstrated a strong correlation in its sensitivity profile across 679 cancer cell lines. [] In a separate study focusing on NET cells, GMX1778, along with STF-31, showed specific inhibition of glucose uptake at higher concentrations, suggesting a potential secondary target at those concentrations. []

CAY10618

Compound Description: CAY10618 is a small molecule inhibitor of NAMPT. [] It exhibits a B-cell-selective sensitivity profile. []

Relevance: CAY10618 was one of the NAMPT inhibitors used to corroborate the B-cell-selective sensitivity profile observed with STF-31. [] This suggests that both compounds share a similar mechanism of action and target NAMPT in B-cell malignancies.

FK866

Compound Description: FK866 is a small molecule inhibitor of NAMPT. [] It displays promising anti-tumor activity and has been investigated in clinical trials for cancer treatment. []

Relevance: FK866 is another NAMPT inhibitor, along with STF-31, that was studied for its effects on B-cell malignancies. [] The inclusion of FK866 in the study further supports the potential therapeutic value of targeting NAMPT in these types of cancer.

Daporinad

Compound Description: Daporinad is a potent and selective small-molecule inhibitor of NAMPT. [] Like other NAMPT inhibitors, it has demonstrated a favorable safety profile in clinical trials. []

Relevance: Similar to STF-31, Daporinad showed a striking B-cell-selective sensitivity profile in preclinical studies. [] This highlights the shared vulnerability of B-cell malignancies to NAMPT inhibition and supports the potential of both compounds as therapeutic agents.

OT82, STF118804, KPT9274

Compound Description: These compounds are all small-molecule inhibitors of NAMPT. [] They have shown potential as anticancer agents by disrupting NAD+ biosynthesis. []

Relevance: These NAMPT inhibitors, along with STF-31, were investigated for their effects on myeloid leukemia and solid tumor cell lines, as well as on patient-derived xenograft (PDX) models of B-cell acute lymphoblastic leukemia (B-ALL) and mantle cell lymphoma. [] This comprehensive analysis helped researchers understand the broader therapeutic potential of targeting NAMPT in different cancer types.

Synthesis Analysis

The synthesis of STF-31 involves several chemical reactions that yield a compound with the molecular formula C23H25N3O3SC_{23}H_{25}N_{3}O_{3}S and a molecular weight of approximately 423.53 g/mol. While specific synthetic routes are not detailed in the available literature, compounds of this class are typically synthesized through multi-step organic reactions involving amines, ketones, and sulfonyl derivatives.

The synthesis process would include:

  • Formation of the core structure through condensation reactions.
  • Functional group modifications to enhance selectivity for GLUT1.
  • Purification steps such as recrystallization or chromatography to achieve the desired purity level (≥99%) as reported .
Molecular Structure Analysis

The molecular structure of STF-31 can be represented as follows:

Molecular Formula C23H25N3O3S\text{Molecular Formula }C_{23}H_{25}N_{3}O_{3}S

Structural Data

  • Molecular Weight: 423.53 g/mol
  • CAS Number: 724741-75-7

STF-31's structure includes a sulfonamide group, which is critical for its biological activity, and various aromatic rings that contribute to its interaction with GLUT1. The precise three-dimensional conformation of STF-31 can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, although specific data from these analyses are not provided in the current literature.

Chemical Reactions Analysis

STF-31 primarily acts through the inhibition of GLUT1, leading to decreased glucose uptake in cancer cells. The compound has been shown to induce selective cytotoxicity in VHL-deficient renal cell carcinoma lines while sparing normal cells.

Key Reactions

  • Inhibition of GLUT1: STF-31 binds to GLUT1 and prevents glucose transport across the cell membrane.
  • Impact on Cell Viability: Studies indicate that treatment with STF-31 leads to necrotic cell death in RCC4 cells lacking VHL, while wild-type RCC4 cells exhibit recovery after treatment .
Mechanism of Action

The mechanism by which STF-31 exerts its effects involves:

  1. GLUT1 Inhibition: By blocking GLUT1, STF-31 disrupts glucose metabolism in cancer cells that rely heavily on glycolysis for energy production.
  2. NAMPT Inhibition: Further studies have indicated that STF-31 also inhibits nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis, thereby affecting cellular energy metabolism and survival pathways .

This dual action contributes to its effectiveness against specific cancer types characterized by metabolic dysregulation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline compound.
  • Solubility: Soluble in organic solvents; specific solubility data may vary depending on conditions.

Chemical Properties

Relevant analyses such as melting point determination and spectral analysis (NMR, IR) would provide additional insights into its physical properties.

Applications

STF-31 has significant potential applications in scientific research and therapeutic development:

  • Cancer Research: Primarily used as a tool compound to study glucose metabolism in cancer cells and explore therapeutic strategies targeting glycolytic pathways.
  • Drug Development: Its mechanism of action suggests potential for development as an anti-cancer drug, particularly for renal cell carcinoma and potentially other cancers exhibiting similar metabolic dependencies.
Mechanistic Basis of STF-31 Action in Oncological Pathways

Dual Targeting of Metabolic Vulnerabilities: GLUT1 Inhibition and NAMPT Suppression

STF-31 (4-[[[[4-(1,1-dimethylethyl)phenyl]sulfonyl]amino]methyl]-N-3-pyridinylbenzamide) is a small-molecule inhibitor that uniquely targets two critical metabolic dependencies in cancer cells: glucose transport via GLUT1 and NAD⁺ biosynthesis via NAMPT. This dual targeting exploits the Warburg effect (accelerated glycolysis) and the heightened reliance of tumor cells on NAD⁺-dependent pathways for energy production and DNA repair. Cancer cells frequently overexpress GLUT1 to sustain glycolytic flux and exhibit NAMPT upregulation to maintain NAD⁺ pools essential for proliferation and survival. STF-31’s capacity to simultaneously disrupt these pathways creates synthetic lethality in metabolically vulnerable cancers, particularly those with von Hippel-Lindau (VHL) deficiency or NAPRT loss [1] [3] [9].

Structural Determinants of GLUT1 Binding Specificity

STF-31 inhibits GLUT1 by competitively binding to its substrate-binding site, a hydrophobic pocket formed by transmembrane helices. Structural studies reveal that the tert-butylphenyl sulfonamide group of STF-31 inserts into the glucose-binding cleft, while the pyridinylbenzamide moiety forms hydrogen bonds with residues in the extracellular channel (e.g., Gln161, Trp412). This interaction physically occludes glucose entry and stabilizes GLUT1 in an inward-open conformation, preventing conformational shifts required for transport [3] [5] [8].

Specificity for GLUT1 is evidenced by its minimal inhibition of other GLUT isoforms (e.g., GLUT3/4). In renal cell carcinoma (RCC4) cells, STF-31 reduces glucose uptake by 25–50% at 1 μM (IC₅₀ = 1 μM), correlating with necrotic cell death in VHL-deficient cells. Normal cells expressing alternative GLUT isoforms or low GLUT1 levels remain unaffected, highlighting its tumor-selective mechanism [3] [8].

Table 1: GLUT1 Inhibition by STF-31 Across Cancer Models

Cancer TypeCell LineGLUT1 Inhibition (%)Glucose Uptake IC₅₀Key Dependence Factor
Renal Cell CarcinomaRCC450%0.16 μMVHL deficiency
GlioblastomaA17235%7.9 μMBasal GLUT1 overexpression
Ovarian CancerA2780>80%0.12 μMNAPRT deficiency
Small Cell Lung CancerGLC-240%5 μMHigh glycolytic rate

Enzymatic Interference in NAD⁺ Salvage Pathways via NAMPT Inhibition

Beyond GLUT1, STF-31 potently inhibits nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD⁺ salvage pathway. NAMPT catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a precursor for NAD⁺ synthesis. STF-31 occupies the NAM-binding site of NAMPT, with its pyridinyl group mimicking the pyridine ring of NAM, thereby blocking substrate access. Kinetic analyses confirm noncompetitive inhibition with respect to ATP and PRPP [2] [7].

Consequences of NAMPT Inhibition:

  • NAD⁺ Depletion: Treatment with STF-31 (5 μM) reduces intracellular NAD⁺ by >80% in NAPRT-deficient cells (e.g., A2780 ovarian cancer) within 24 hours, disrupting ATP synthesis and sirtuin activity [2] [9].
  • Rescue Phenomena: NAD⁺ depletion can be reversed by adding nicotinic acid (NA) in NAPRT-expressing cells or nicotinamide mononucleotide (NMN) universally, confirming target specificity [1] [2].

Table 2: NAD⁺ Depletion Kinetics of STF-31

Cell LineNAMPT IC₅₀NAD⁺ Reduction (24h)Rescue by NA?Rescue by NMN?
A278024 nM95%NoYes
HCT-116271 nM70%YesYes
BON-1 (NET)855 nM60%No*Yes

*NAPRT not expressed in BON-1 neuroendocrine tumor cells [9]

Concentration-Dependent Switching Between Primary Modes of Action

STF-31 exhibits a biphasic mechanism contingent on concentration:

  • Low Concentrations (0.1–5 μM): Primarily inhibits NAMPT, depleting NAD⁺ and inducing apoptosis in NAPRT-deficient cells (e.g., IC₅₀ = 24 nM in A2780). This is dominant in cancers reliant on the salvage pathway [1] [8].
  • High Concentrations (>10 μM): Shifts to GLUT1 inhibition, blocking glucose uptake and causing necrosis in VHL-deficient tumors (e.g., RCC4). This switch is attributed to saturation of NAMPT binding sites and engagement of GLUT1 [1] [3] [9].

Experimental Evidence:

  • In neuroendocrine tumor (NET) cells, 5 μM STF-31 reduces NAD⁺ by 60% without significant glucose uptake inhibition, whereas 50 μM inhibits glucose uptake by 40% [9].
  • VHL-deficient RCC4 cells undergo necrosis at 10 μM (GLUT1-dominated), while isogenic VHL-expressing counterparts resist ≤40 μM [3].

Properties

CAS Number

724741-75-7

Product Name

STF-31

IUPAC Name

4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide

Molecular Formula

C23H25N3O3S

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C23H25N3O3S/c1-23(2,3)19-10-12-21(13-11-19)30(28,29)25-15-17-6-8-18(9-7-17)22(27)26-20-5-4-14-24-16-20/h4-14,16,25H,15H2,1-3H3,(H,26,27)

InChI Key

NGQPRVWTFNBUHA-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

4-((((4-(1,1-dimethylethyl)phenyl)sulfonyl)amino)methyl)-N-3-pyridinylbenzamide
STF-31

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.